Furan-2-yl(4-(methylthio)phenyl)methanone Furan-2-yl(4-(methylthio)phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 73242-06-5
VCID: VC13493525
InChI: InChI=1S/C12H10O2S/c1-15-10-6-4-9(5-7-10)12(13)11-3-2-8-14-11/h2-8H,1H3
SMILES: CSC1=CC=C(C=C1)C(=O)C2=CC=CO2
Molecular Formula: C12H10O2S
Molecular Weight: 218.27 g/mol

Furan-2-yl(4-(methylthio)phenyl)methanone

CAS No.: 73242-06-5

Cat. No.: VC13493525

Molecular Formula: C12H10O2S

Molecular Weight: 218.27 g/mol

* For research use only. Not for human or veterinary use.

Furan-2-yl(4-(methylthio)phenyl)methanone - 73242-06-5

Specification

CAS No. 73242-06-5
Molecular Formula C12H10O2S
Molecular Weight 218.27 g/mol
IUPAC Name furan-2-yl-(4-methylsulfanylphenyl)methanone
Standard InChI InChI=1S/C12H10O2S/c1-15-10-6-4-9(5-7-10)12(13)11-3-2-8-14-11/h2-8H,1H3
Standard InChI Key UDZNAQBLAHNASU-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)C(=O)C2=CC=CO2
Canonical SMILES CSC1=CC=C(C=C1)C(=O)C2=CC=CO2

Introduction

Furan-2-yl(4-(methylthio)phenyl)methanone is an organic compound characterized by a furan ring and a phenyl group substituted with a methylthio functional group. Its molecular structure and properties make it a subject of interest in medicinal chemistry, particularly for its potential applications in drug design and biological activity studies. Below is a detailed exploration of its chemical properties, synthesis, and potential applications.

Synthesis

The synthesis of furan-2-yl(4-(methylthio)phenyl)methanone typically involves the following steps:

  • Starting Materials:

    • Furan-2-carboxylic acid or derivatives.

    • 4-(methylthio)benzaldehyde or related compounds.

  • Reaction Pathway:

    • A Friedel-Crafts acylation reaction is often employed to introduce the methanone bridge between the furan and phenyl rings.

    • Catalysts such as aluminum chloride (AlCl3AlCl_3) are used to facilitate the reaction.

  • Purification:

    • The crude product is purified through recrystallization or chromatography to obtain high-purity furan-2-yl(4-(methylthio)phenyl)methanone.

Applications and Biological Relevance

Furan derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in furan-2-yl(4-(methylthio)phenyl)methanone suggests potential applications in:

  • Antimicrobial Activity:

    • Similar compounds have demonstrated efficacy against Gram-positive bacteria, making this compound a candidate for further antibacterial evaluation .

  • Enzyme Inhibition:

    • Furan-based molecules have shown inhibitory activity against enzymes like tyrosinase, which is relevant for skin depigmentation therapies .

  • Drug Design:

    • The compound's structural framework could serve as a scaffold for designing novel drugs targeting specific enzymes or receptors.

Structural Insights

The molecular structure of furan-2-yl(4-(methylthio)phenyl)methanone incorporates features that influence its reactivity and interaction with biological targets:

  • Planarity:

    • The dihedral angle between the furan and phenyl rings affects conjugation and electronic distribution.

  • Hydrophobicity:

    • The methylthio group increases lipophilicity, potentially enhancing membrane permeability.

  • Hydrogen Bonding:

    • The carbonyl oxygen in the methanone bridge can act as a hydrogen bond acceptor in biological systems.

Comparative Analysis with Related Compounds

CompoundMolecular Weight (g/mol)Key Functional GroupsBiological Activity
Furan-2-yl(4-(methylthio)phenyl)methanone218.27Furan, methylthio, methanoneAntimicrobial potential
(Furan-2-yl)(4-methylphenyl)methanone 186.21Furan, methylphenylAnti-inflammatory properties
(E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one VariesFuran, chalcone derivativesTyrosinase inhibition

Research Directions

Future research on furan-2-yl(4-(methylthio)phenyl)methanone should focus on:

  • Pharmacological Screening:

    • Evaluating its activity against microbial strains and enzymes.

  • Structure-Activity Relationship (SAR):

    • Modifying substituents on the phenyl ring to optimize biological activity.

  • Toxicological Studies:

    • Assessing safety profiles through in vitro and in vivo studies.

  • Molecular Docking Studies:

    • Investigating binding interactions with target proteins to predict therapeutic potential.

This comprehensive analysis highlights the importance of furan-2-yl(4-(methylthio)phenyl)methanone as a promising compound for medicinal chemistry research due to its unique structural features and potential biological activities.

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